molecular formula C4H9N3O2 B1210126 1-Nitroso-1-ethyl-3-methylurea CAS No. 72479-23-3

1-Nitroso-1-ethyl-3-methylurea

Cat. No.: B1210126
CAS No.: 72479-23-3
M. Wt: 131.13 g/mol
InChI Key: MQLQMSXXDOSWKY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Identity and Nomenclature

IUPAC Naming Conventions

The International Union of Pure and Applied Chemistry (IUPAC) nomenclature for 1-nitroso-1-ethyl-3-methylurea is derived from its urea backbone and substituent arrangement. The parent structure, urea, consists of two amine groups bonded to a carbonyl group. In this compound, the nitroso (–NO) group is attached to the first nitrogen atom, while an ethyl (–C₂H₅) and methyl (–CH₃) group occupy the first and third nitrogen positions, respectively. Following IUPAC rules, the systematic name is 1-ethyl-3-methyl-1-nitrosourea . This naming prioritizes the nitroso group’s position and reflects the substituents’ locants to ensure unambiguous identification.

Structural Isomerism and Synonyms

Structural isomerism in nitrosoureas arises from variations in the placement of substituents on the urea framework. For this compound, positional isomerism could occur if the nitroso group occupies alternative nitrogen sites, such as the third position. However, the compound’s synthesis typically yields the 1-nitroso isomer as the primary product under controlled conditions.

Synonyms for this compound include:

  • N-Ethyl-N'-methyl-N-nitrosourea
  • This compound
  • Ethylmethylnitrosourea.

These alternative names reflect historical naming conventions or registry entries but adhere to the same structural identity.

Table 1: Key Chemical Identifiers
Property Value
Molecular Formula C₄H₉N₃O₂
Molecular Weight 131.13 g/mol
CAS Registry Number 72479-23-3
IUPAC Name 1-Ethyl-3-methyl-1-nitrosourea
Common Synonyms N-Ethyl-N'-methyl-N-nitrosourea

Properties

CAS No.

72479-23-3

Molecular Formula

C4H9N3O2

Molecular Weight

131.13 g/mol

IUPAC Name

1-ethyl-3-methyl-1-nitrosourea

InChI

InChI=1S/C4H9N3O2/c1-3-7(6-9)4(8)5-2/h3H2,1-2H3,(H,5,8)

InChI Key

MQLQMSXXDOSWKY-UHFFFAOYSA-N

SMILES

CCN(C(=O)NC)N=O

Canonical SMILES

CCN(C(=O)NC)N=O

Other CAS No.

72479-23-3

Synonyms

1-nitroso-1-ethyl-3-methylurea
N-ethyl-N'-methyl-N-nitrosourea

Origin of Product

United States

Scientific Research Applications

Chemical Overview

1-Nitroso-1-ethyl-3-methylurea is classified as a nitrosamine, a group of compounds known for their carcinogenic potential. It is chemically represented as C₇H₁₆N₄O₂ and has a molecular weight of 188.23 g/mol. Its structure and properties make it a valuable compound for experimental studies in oncology and toxicology.

Carcinogenic Studies

This compound is primarily utilized in carcinogenicity studies. Research has shown that this compound induces tumors in various animal models, particularly in rats. Studies have demonstrated that exposure to this nitrosamine results in a broad spectrum of tumors, including:

  • Liver Tumors : Induction of hepatocellular carcinomas has been noted, with significant incidences observed in experimental settings .
  • Neoplasms : Tumors have been documented in organs such as the thyroid, lung, skin, colon, and brain .

The ability of this compound to induce tumors rapidly makes it a critical agent for understanding the mechanisms of carcinogenesis.

Mutagenesis Research

In addition to its carcinogenic properties, this compound serves as a mutation-inducing agent. It has been used extensively to study mutation rates and the genetic alterations that lead to cancer. The compound's ability to alkylate DNA contributes to its mutagenic effects, making it instrumental in genetic research .

Case Study 1: Tumor Induction in Rats

A pivotal study involved administering this compound to male F344 rats over an extended period (30 weeks). The findings revealed that the compound induced various tumors at different sites within the body. The study highlighted the compound's potency compared to other nitrosamines, emphasizing its role in liver and brain tumor development .

Case Study 2: Genetic Alterations

Another significant investigation focused on the genetic impact of this compound on human cells. The study demonstrated that exposure led to mutations in oncogenes and tumor suppressor genes, providing insights into how nitrosamines may contribute to cancer progression at the molecular level .

Safety and Handling Considerations

Due to its classification as a suspected human carcinogen, handling this compound requires stringent safety protocols. Researchers must employ appropriate personal protective equipment (PPE) and adhere to regulations regarding hazardous materials .

Comparison with Similar Compounds

Nitrosoalkylureas are a class of compounds with diverse biological activities, influenced by their alkyl substituents and structural isomerism. Below is a detailed comparison of 1-nitroso-1-ethyl-3-methylurea with key analogs:

Structural and Chemical Properties

Compound Name Molecular Formula Molecular Weight Key Substituents
This compound C₄H₉N₃O₂ 131.16 N1: Ethyl; N3: Methyl
N-Nitroso-N-methylurea (MNU) C₂H₅N₃O₂ 103.08 N1: Methyl; N3: H
N-Nitroso-N-ethylurea (ENU) C₃H₇N₃O₂ 117.11 N1: Ethyl; N3: H
1-Nitroso-1-ethyl-3-hydroxyethylurea C₅H₁₀N₃O₃ 160.15 N1: Ethyl; N3: Hydroxyethyl

Key Observations :

  • Monoalkyl vs. Dialkyl: MNU and ENU are monoalkyl nitroso ureas, whereas this compound and its hydroxyethyl analog are dialkyl derivatives. Dialkyl compounds generally exhibit broader tumor spectra but slower tumor induction compared to monoalkyl analogs .
Tumor Spectrum and Incidence
Compound Name Primary Tumor Sites (Rodent Models) Notable Findings
This compound Brain, liver, thyroid, skin Induces brain gliomas (55% incidence) and hepatic neoplasms (30% neoplastic nodules) .
N-Nitroso-N-methylurea (MNU) Mammary gland, prostate, trachea Causes mammary carcinomas in rats (70–90% incidence) and malignant prostate epithelial transformation .
N-Nitroso-N-ethylurea (ENU) Brain, liver, forestomach Rapid induction of gliomas and hepatocellular carcinomas; high mutagenicity .
1-Nitroso-1-hydroxyethyl-3-ethylurea Liver, brain, colon Higher hepatocellular carcinoma incidence (55%) compared to its isomer .

Mechanistic Insights :

  • DNA Alkylation: Monoalkyl derivatives like MNU and ENU primarily alkylate guanine at the O⁶ position, leading to mismatch errors during replication.
  • Tissue Specificity: MNU’s selectivity for hormone-responsive tissues (e.g., mammary gland) contrasts with this compound’s broader organotropism, likely due to differences in metabolic activation .

Structure-Activity Relationships (SAR)

  • Alkyl Chain Length : Ethyl and methyl groups in this compound balance reactivity and stability, whereas longer chains (e.g., hydroxyethyl) increase solubility but may reduce blood-brain barrier penetration .
  • Nitroso Group Position : Isomeric dialkyl compounds (e.g., 1-nitroso-1-ethyl-3-hydroxyethylurea vs. 1-nitroso-1-hydroxyethyl-3-ethylurea) show divergent tumorigenicity , underscoring the importance of substituent positioning .

Preparation Methods

General Nitrosation Mechanism

The introduction of a nitroso (-NO) group to 1-ethyl-3-methylurea typically occurs via nitrosation using sodium nitrite (NaNO₂) in an acidic medium. The reaction proceeds through the generation of nitrous acid (HNO₂), which reacts with the urea substrate to form the nitroso derivative. The general reaction pathway is:

1-Ethyl-3-methylurea+NaNO2H+1-Nitroso-1-ethyl-3-methylurea+NaOH+H2O\text{1-Ethyl-3-methylurea} + \text{NaNO}2 \xrightarrow{\text{H}^+} \text{this compound} + \text{NaOH} + \text{H}2\text{O}

Key factors influencing yield and purity include:

  • Temperature : Maintained between 0–30°C to prevent decomposition of the nitroso product.

  • Acid Choice : Hydrochloric or acetic acid provides optimal protonation for nitrous acid formation.

  • Molar Ratios : A 1:1.5–2.5 molar ratio of urea to NaNO₂ ensures complete conversion.

Continuous Flow Synthesis

A modern approach detailed in patent WO2020232625A1 involves continuous flow reactors for scalable and safer production:

Reaction Setup

  • Reactants : 1-Ethyl-3-methylurea, NaNO₂, and hydrochloric acid.

  • Solvent System : Water combined with an organic phase (chloroform or dichloromethane) in a 1:3–5 volume ratio.

  • Reactor Type : Tubular or coil reactors with a residence time of 5–30 minutes.

Process Steps

  • Nitrosation : Reactants are continuously fed into the reactor at 10–30°C.

  • Extraction : The crude product is extracted into chloroform or dichloromethane.

  • Back-Extraction : An alkaline solution (e.g., NaOH) isolates the nitroso compound.

Advantages :

  • Reduced risk of intermediate degradation.

  • Higher throughput compared to batch methods.

Batch Synthesis Optimization

Acid-Catalyzed Nitrosation

A traditional batch method adapts protocols from pyrazolo-triazole nitrosation:

Procedure

  • Dissolve 1-ethyl-3-methylurea (1 mol) in chilled acetic acid (0–5°C).

  • Slowly add NaNO₂ (1.5–2.5 mol) dissolved in water.

  • Stir for 2–4 hours at 10–15°C.

  • Quench with ice water and extract with dichloromethane.

Yield Enhancement

  • Solvent Purity : Anhydrous conditions (achieved via vacuum distillation) improve reaction efficiency.

  • Stoichiometry : Excess NaNO₂ (2.2 mol) drives the reaction to >85% completion.

Purification and Characterization

Isolation Techniques

  • Liquid-Liquid Extraction : Chloroform or ethyl acetate removes unreacted starting materials.

  • Crystallization : Dissolve the crude product in hot ethanol and cool to –20°C for crystal formation.

Spectroscopic Analysis

  • ¹H NMR : Key signals include δ 1.2–1.4 ppm (ethyl CH₃), δ 3.0–3.2 ppm (N-CH₃), and δ 8.3–8.5 ppm (nitroso group).

  • UV-Vis : λₘₐₓ ≈ 560 nm, characteristic of nitroso absorption.

Comparative Analysis of Methods

ParameterContinuous FlowBatch Synthesis
Temperature 10–30°C0–15°C
Reaction Time 5–30 min2–4 hours
Yield 88–92%78–85%
Scalability HighModerate
Purity >95%90–93%

Challenges and Mitigation Strategies

Stability Issues

Nitroso compounds are prone to dimerization or decomposition. Mitigation includes:

  • Low-Temperature Storage : Maintain products at –20°C in amber vials.

  • Inert Atmosphere : Use nitrogen or argon during synthesis and purification.

Byproduct Formation

  • Unreacted Urea : Remove via aqueous washes.

  • Nitrosamine Impurities : Minimize by controlling NaNO₂ stoichiometry and reaction pH .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-Nitroso-1-ethyl-3-methylurea, and how can reaction conditions be optimized?

  • Methodology : The compound can be synthesized via nitrosation of the parent urea derivative. For example, reacting 1-ethyl-3-methylurea with nitrous acid (HNO₂) under acidic conditions (e.g., HCl) at 0–5°C to minimize side reactions like hydrolysis . Optimization involves controlling pH, temperature, and stoichiometry. Purification typically employs recrystallization from ethanol/water mixtures or column chromatography using silica gel (hexane/ethyl acetate gradients) .
  • Key Parameters : Monitor reaction progress via TLC (Rf ~0.3–0.5 in ethyl acetate/hexane) and confirm yield via gravimetric analysis.

Q. Which analytical techniques are critical for characterizing this compound, and how should data be interpreted?

  • Techniques :

  • HPLC : Purity assessment using a C18 column (mobile phase: 60:40 methanol/water, UV detection at 254 nm) .
  • NMR : ¹H NMR (DMSO-d₆): δ 1.1 (t, 3H, CH₂CH₃), δ 2.9 (s, 3H, NCH₃), δ 3.4 (q, 2H, CH₂CH₃), δ 8.1 (s, 1H, NH) .
  • Mass Spectrometry : ESI-MS m/z 131.16 [M+H]⁺ confirms molecular weight .
    • Validation : Cross-reference spectral data with computational simulations (e.g., ChemDraw) and published analogs .

Q. What safety protocols are essential for handling this compound given its toxicity profile?

  • Handling : Use fume hoods, nitrile gloves, and lab coats. Store at –20°C under inert gas (N₂/Ar) to prevent decomposition .
  • Toxicity Mitigation : Classified as a questionable carcinogen (IARC Group 2B) with mutagenic data; avoid inhalation and skin contact. Emergency procedures include immediate decontamination with 10% sodium bicarbonate solution for spills .

Advanced Research Questions

Q. How can researchers design mechanistic studies to investigate the carcinogenic potential of this compound?

  • Experimental Design :

  • In vitro : Treat human cell lines (e.g., HepG2) with 0.1–10 µM doses for 24–72 hrs. Assess DNA alkylation via comet assay and LC-MS/MS detection of N7-ethylguanine adducts .
  • In vivo : Rodent models (e.g., Sprague-Dawley rats) administered 50 mg/kg orally; monitor tumor incidence histopathologically over 12–18 months .
    • Controls : Include untreated cohorts and positive controls (e.g., N-Nitrosodiethylamine).

Q. How should contradictions in mutagenicity data between Ames tests and mammalian cell assays be resolved?

  • Resolution Strategy :

  • Ames Test : Use TA1535 (S. typhimurium) with metabolic activation (S9 fraction). A positive result (≥2-fold revertant increase) indicates direct DNA damage .
  • Mammalian Systems : Conduct micronucleus assays (e.g., CHO-K1 cells) to detect chromosomal aberrations. Discrepancies may arise from metabolic differences; validate via comparative metabolomics (LC-HRMS) .
    • Statistical Analysis : Apply Fisher’s exact test (Ames) and ANOVA with post-hoc Tukey tests (mammalian data) .

Q. What strategies stabilize this compound during long-term experimental use?

  • Stability Optimization :

  • Solvent Selection : Use anhydrous DMSO or acetonitrile (stability >90% at –80°C for 6 months). Avoid aqueous buffers (pH >7 accelerates degradation) .
  • Light Sensitivity : Store in amber vials; UV-Vis monitoring (λmax 320 nm) tracks nitroso group decomposition .
    • Degradation Products : Characterize via GC-MS (major byproduct: ethylmethylurea, m/z 102.1 [M+H]⁺) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.